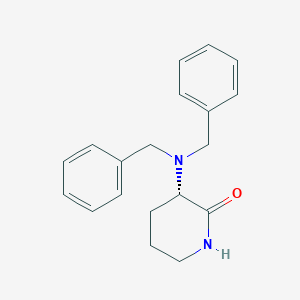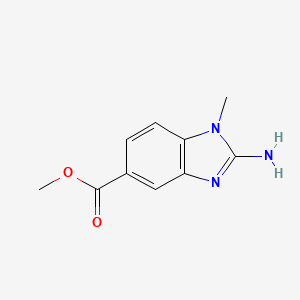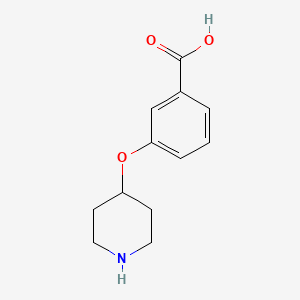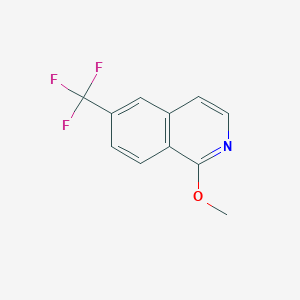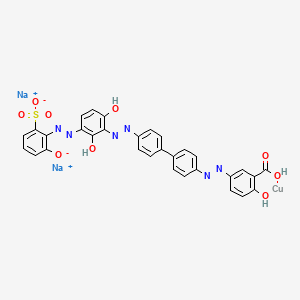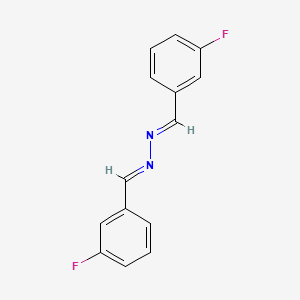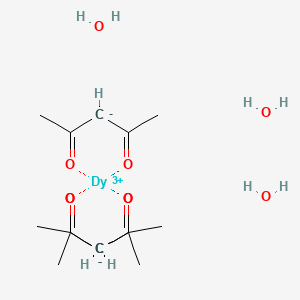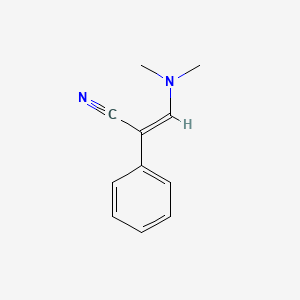
2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl (commonly known as PIMEO) is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. PIMEO is a versatile compound that finds its use in various scientific research applications, including biochemical and physiological studies.
Mecanismo De Acción
PIMEO acts as a spin label by interacting with unpaired electrons in biomolecules. PIMEO forms a stable nitroxide radical that can be detected using EPR spectroscopy. PIMEO can be attached to biomolecules using various chemical conjugation methods. PIMEO interacts with the surrounding environment of the biomolecule, and the EPR spectrum of PIMEO provides information about the structure and dynamics of the biomolecule.
Efectos Bioquímicos Y Fisiológicos
PIMEO has been shown to have various biochemical and physiological effects. PIMEO has antioxidant properties and can scavenge free radicals in biological systems. PIMEO has been shown to protect cells from oxidative stress-induced damage. PIMEO has also been shown to inhibit the activity of enzymes that produce reactive oxygen species. PIMEO has been used to study the redox status of cells and tissues and has been shown to be a useful tool in studying oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PIMEO has several advantages as a spin label in scientific research. PIMEO is a stable free radical that can be easily detected using EPR spectroscopy. PIMEO can be attached to various biomolecules using chemical conjugation methods. PIMEO has antioxidant properties and can protect cells from oxidative stress-induced damage. However, PIMEO has some limitations as well. PIMEO can react with other biomolecules, leading to non-specific labeling. PIMEO can also be toxic to cells at high concentrations.
Direcciones Futuras
PIMEO has several future directions in scientific research. PIMEO can be used to study the redox status of cells and tissues in various diseases such as cancer, diabetes, and cardiovascular diseases. PIMEO can be used as a redox-sensitive probe to study the effects of antioxidants and other redox-modulating agents on cells and tissues. PIMEO can also be used to study the structure and dynamics of biomolecules in various cellular processes. PIMEO can be further optimized to improve its stability, specificity, and sensitivity for various scientific research applications.
Conclusion
In conclusion, PIMEO is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. PIMEO is widely used in various scientific research applications, including biochemical and physiological studies. PIMEO acts as a spin label and interacts with unpaired electrons in biomolecules. PIMEO has several advantages and limitations as a spin label in scientific research. PIMEO has several future directions in scientific research, including the study of redox-related diseases and the optimization of its properties for various scientific research applications.
Métodos De Síntesis
PIMEO can be synthesized by reacting 2,2,4,5,5-pentamethylimidazolidine-N-oxyl (commonly known as PMI) with hydrogen peroxide. The reaction results in the formation of PIMEO and water. The reaction is carried out in the presence of a catalyst such as manganese dioxide or copper sulfate. The yield of PIMEO can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
PIMEO is widely used in scientific research due to its unique properties. PIMEO is a stable free radical compound that can be easily detected using electron paramagnetic resonance (EPR) spectroscopy. PIMEO is used as a spin label in various biochemical and physiological studies. PIMEO can be attached to proteins, lipids, and other biomolecules to study their structure, dynamics, and interactions. PIMEO is also used as a redox-sensitive probe to study the redox status of cells and tissues.
Propiedades
Número CAS |
18796-04-8 |
|---|---|
Nombre del producto |
2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL |
Fórmula molecular |
C8H15N2O2 * |
Peso molecular |
171.22 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



